molecular formula C18H24N6O2 B2982894 (E)-7-(but-2-en-1-yl)-3,4,9-trimethyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 950249-61-3

(E)-7-(but-2-en-1-yl)-3,4,9-trimethyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

Cat. No. B2982894
CAS RN: 950249-61-3
M. Wt: 356.43
InChI Key: YEZQVAAEGZNRFK-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-7-(but-2-en-1-yl)-3,4,9-trimethyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C18H24N6O2 and its molecular weight is 356.43. The purity is usually 95%.
BenchChem offers high-quality (E)-7-(but-2-en-1-yl)-3,4,9-trimethyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-7-(but-2-en-1-yl)-3,4,9-trimethyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Development

The synthesis of 5,6-dihydro-4H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-dione ring system derivatives, including a series with [1,2,3]triazole ring bonded in position 2, highlights a method for creating a wide range of purine derivatives for further biological and chemical studies. These derivatives were developed through cycloaddition reactions, showcasing the versatility of purine compounds in chemical synthesis and the potential for generating novel compounds with varied biological activities (Simo, Rybár, & Alföldi, 2000).

Anticancer and Antimicrobial Properties

Research on triazino and triazolo[4,3-e]purine derivatives has revealed their potential as candidates for antineoplastic, anti-HIV-1, and antimicrobial activities. This research underscores the importance of purine derivatives in the development of new therapeutic agents. For instance, specific compounds have shown considerable activity against melanoma, non-small lung cancer, and breast cancer, as well as moderate anti-HIV-1 activity and significant antimicrobial effects against various pathogens (Ashour et al., 2012).

Antiviral Activity

The synthesis of novel purine analogues, including nucleoside and nucleotide derivatives, demonstrates the compound class's potential for antiviral applications. These compounds have been tested against various viruses, showing moderate activity, which suggests that purine derivatives could be valuable in developing new antiviral therapies (Kim et al., 1978).

properties

IUPAC Name

7-[(E)-but-2-enyl]-3,4,9-trimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O2/c1-7-8-9-22-16(25)14-15(21(6)18(22)26)19-17-23(10-11(2)3)20-12(4)13(5)24(14)17/h7-8,13H,2,9-10H2,1,3-6H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZQVAAEGZNRFK-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C(=O)C2=C(N=C3N2C(C(=NN3CC(=C)C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C(=O)C2=C(N=C3N2C(C(=NN3CC(=C)C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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